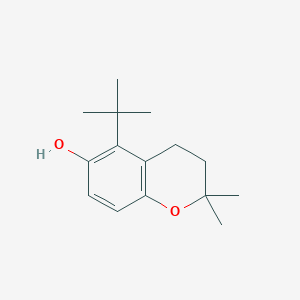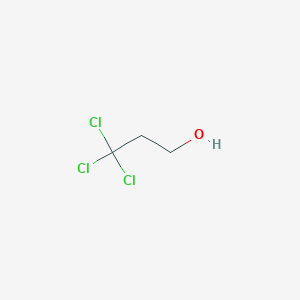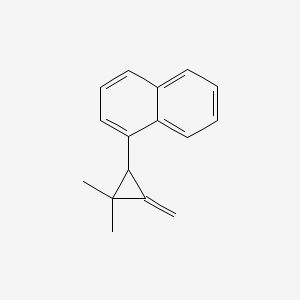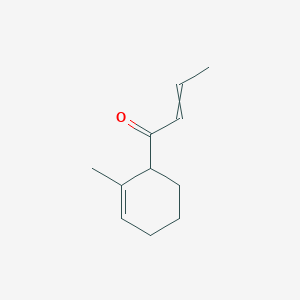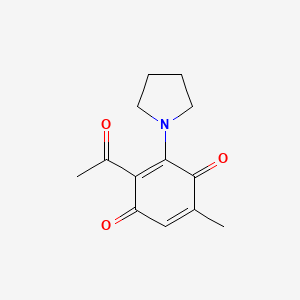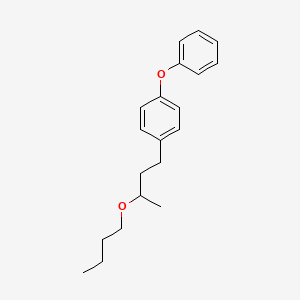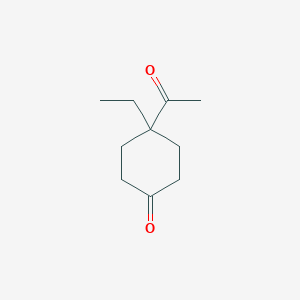
3,7-Diamino-2,5-dimethylphenazin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diamino-2,5-dimethylphenazin-5-ium is a chemical compound with the molecular formula C20H19ClN4. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2,5-dimethylphenazin-5-ium typically involves the reaction of appropriate aromatic amines with oxidizing agents. One common method includes the use of bromine for bromination of phenothiazine at specific positions, followed by further reactions to introduce the amino groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization and purification to achieve high purity levels of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Diamino-2,5-dimethylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the phenazine ring, leading to different structural forms.
Substitution: The amino groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can produce a variety of substituted phenazines .
Wissenschaftliche Forschungsanwendungen
3,7-Diamino-2,5-dimethylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a dye in analytical chemistry.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research has explored its potential use in medical diagnostics and as a therapeutic agent.
Industry: It is used in the production of dyes and pigments for various industrial applications
Wirkmechanismus
The mechanism of action of 3,7-Diamino-2,5-dimethylphenazin-5-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it useful in certain therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Safranin O: An organic chloride salt with similar staining properties, commonly used for staining Gram-negative bacteria.
Azure A: Another phenazine derivative used as a histological dye.
Uniqueness
3,7-Diamino-2,5-dimethylphenazin-5-ium is unique due to its specific amino and methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it particularly useful in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
64713-24-2 |
|---|---|
Molekularformel |
C14H15N4+ |
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
3,10-dimethylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C14H14N4/c1-8-5-12-14(7-10(8)16)18(2)13-6-9(15)3-4-11(13)17-12/h3-7H,1-2H3,(H3,15,16)/p+1 |
InChI-Schlüssel |
OADOJSAMUBKSKA-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N)[N+](=C2C=C1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
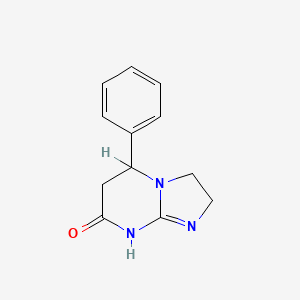
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

